molecular formula C17H27N3O5S B12149524 3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one

3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one

Cat. No.: B12149524
M. Wt: 385.5 g/mol
InChI Key: NMPKDLDCEVPCBU-UHFFFAOYSA-N
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Description

3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one is a complex organic compound that features a pyranone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one typically involves multiple steps, including the formation of the pyranone core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyranone Core: This can be achieved through cyclization reactions involving suitable precursors.

    Functionalization: Introduction of the piperazine and piperidine groups can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The pyranone core can be reduced to form a dihydropyranone.

    Substitution: The piperazine and piperidine groups can undergo various substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the pyranone core would yield a dihydropyranone.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may find use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C17H27N3O5S

Molecular Weight

385.5 g/mol

IUPAC Name

3-hydroxy-2-[(4-methylsulfonylpiperazin-1-yl)methyl]-6-(piperidin-1-ylmethyl)pyran-4-one

InChI

InChI=1S/C17H27N3O5S/c1-26(23,24)20-9-7-19(8-10-20)13-16-17(22)15(21)11-14(25-16)12-18-5-3-2-4-6-18/h11,22H,2-10,12-13H2,1H3

InChI Key

NMPKDLDCEVPCBU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=C(C(=O)C=C(O2)CN3CCCCC3)O

Origin of Product

United States

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